2-(Ethylsulfanyl)-3-nitropyridine
Description
2-(Ethylsulfanyl)-3-nitropyridine is a nitro-substituted pyridine derivative characterized by an ethylsulfanyl (-S-C₂H₅) group at position 2 and a nitro (-NO₂) group at position 3 of the pyridine ring. The ethylsulfanyl group introduces electron-donating thioether properties, while the nitro group contributes strong electron-withdrawing effects, creating a unique electronic profile that influences reactivity and intermolecular interactions .
Properties
Molecular Formula |
C7H8N2O2S |
|---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
2-ethylsulfanyl-3-nitropyridine |
InChI |
InChI=1S/C7H8N2O2S/c1-2-12-7-6(9(10)11)4-3-5-8-7/h3-5H,2H2,1H3 |
InChI Key |
WWUWNODFRXLHOJ-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C=CC=N1)[N+](=O)[O-] |
Canonical SMILES |
CCSC1=C(C=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) and Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b)
- Structure : Both compounds feature a 3-nitropyridine core but differ in substituents. Compound 8a has an ethoxy group at position 4, while 8b includes a chloro substituent at position 2 and a nitro group at position 5 .
- Synthesis Yields : 8a and 8b were synthesized in 50% and 45% yields, respectively, via nucleophilic substitution reactions. The lower yield for 8b may reflect steric or electronic challenges introduced by the chloro group .
3-Nitropyridine Derivatives via Novel Nitration Methods
- Traditional nitration using dinitrogen pentoxide (N₂O₅) yields 3-nitropyridine efficiently but struggles with substituted derivatives due to steric hindrance or competing side reactions. A novel method achieves higher yields for substituted derivatives (e.g., 3-nitropyridines with methyl or halide groups) by optimizing reagent handling and reaction conditions .
- Implication for 2-(Ethylsulfanyl)-3-nitropyridine: If synthesized via this novel method, the compound may benefit from improved yields compared to traditional routes, though direct evidence is lacking .
6-Ethoxy-2-hydrazinyl-3-nitropyridine (1)
- This derivative, synthesized from 2-chloro-6-ethoxy-3-nitropyridine and hydrazine, demonstrates how substituent electronegativity (ethoxy vs. ethylsulfanyl) affects reactivity. The ethylsulfanyl group’s weaker electron-withdrawing nature compared to ethoxy may reduce the nitro group’s electrophilicity, influencing subsequent hydrazine coupling efficiency .
Toxicological Considerations
- While 1-(2-Amino-6-nitrophenyl)ethanone (a nitro-aromatic compound) lacks classified health hazards, its toxicological profile is understudied. This highlights the need for rigorous safety assessments for nitro-pyridines like this compound, where substituent position and type may modulate toxicity .
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